molecular formula C8H8BrN3S B13067156 1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine

1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine

Cat. No.: B13067156
M. Wt: 258.14 g/mol
InChI Key: ZWODFQNZYCAUGO-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is a chemical compound that features a bromothiophene moiety attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Formation of Bromothiophene Derivative: The 4-bromothiophene is then reacted with a suitable alkylating agent to form 4-bromothiophen-2-ylmethyl bromide.

    Nucleophilic Substitution: The 4-bromothiophen-2-ylmethyl bromide undergoes nucleophilic substitution with imidazole to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The bromothiophene moiety may interact with biological receptors or enzymes, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine can be compared with similar compounds such as:

    1-[(4-Bromothiophen-2-YL)methyl]piperidine: Similar structure but with a piperidine ring instead of an imidazole ring.

    1-[(4-Bromothiophen-2-YL)methyl]piperazine: Contains a piperazine ring, offering different chemical and biological properties.

    1-[(4-Bromothiophen-2-YL)methyl]piperidin-4-ylmethanol: Features a hydroxyl group, which can influence its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of the bromothiophene and imidazole moieties, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H8BrN3S/c9-6-3-7(13-5-6)4-12-2-1-11-8(12)10/h1-3,5H,4H2,(H2,10,11)

InChI Key

ZWODFQNZYCAUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CC2=CC(=CS2)Br

Origin of Product

United States

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